Methyl sorbate

Descripción general

Descripción

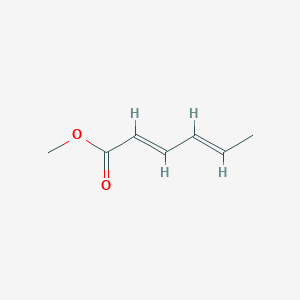

Methyl sorbate (C₇H₁₀O₂), the methyl ester of sorbic acid (2,4-hexadienoic acid), is a colorless to pale yellow liquid with a fruity odor. It is widely used as a flavoring agent in the food industry (FEMA 3714) and as a monomer in polymer chemistry due to its conjugated diene structure . Its (E,E)-isomer is the most common and stable form, with applications in controlled polymerization reactions to synthesize sequenced or cyclic polymers . This compound’s chemical reactivity, particularly in 1,4-selective polymerizations, makes it valuable for producing materials with tailored thermal and mechanical properties .

Métodos De Preparación

Traditional Acid-Catalyzed Esterification

Inorganic Acid Catalysts

Concentrated sulfuric acid (H₂SO₄) has historically been the catalyst of choice for esterification due to its high protonating capacity. However, its strong dehydrating and oxidizing properties often lead to ether formation and substrate degradation, limiting yields to 70–75% . Hydrochloric acid (HCl) and p-toluenesulfonic acid (PTSA) offer moderate improvements but still suffer from corrosion and waste management issues. A 2002 study using HCl combined with boron trifluoride (BF₃) as a superacid catalyst achieved yields below 75%, highlighting inefficiencies in traditional approaches .

Reaction Optimization Parameters

Key variables influencing yield include:

-

Molar ratio : A 1:1.2 to 1:2 ratio of sorbic acid to methanol is optimal, with excess methanol driving equilibrium toward ester formation.

-

Temperature : Reactions typically proceed at 75–80°C, balancing kinetics and side-product formation.

-

Time : Completion requires 3–5 hours, though prolonged heating risks decomposition .

Enzymatic Catalysis for Green Synthesis

Lipase-Based Systems

Enzymatic methods using lipases (e.g., Candida antarctica lipase B) offer a sustainable alternative. These catalysts operate under mild conditions (30–60°C) without corrosive byproducts. A Chinese patent (CN106086095A) describes a process combining lipase with molecular sieves to absorb water, achieving yields comparable to acid catalysis (≈80%) over 6–10 hours .

Challenges in Enzymatic Processes

-

Water content : Hydrolysis competes with esterification, necessitating rigorous moisture control.

-

Cost : Lipase immobilization and reuse remain economically prohibitive at industrial scales.

Deep Eutectic Solvent (DES)-Catalyzed Synthesis

Catalyst Design and Preparation

The DES system described in patent CN114262268A uses choline chloride (ChCl) and methanesulfonic acid (MSA) in a 1:1.5–1:2 molar ratio. Vacuum-dried components are mixed at 40–60°C to form a transparent, low-viscosity liquid (MSA-DES), which acts as both catalyst and reaction medium .

Reaction Mechanism and Conditions

-

Molar ratio : 1:1.2–1:2 (sorbic acid:methanol).

-

Catalyst loading : 20–40% of sorbic acid mass.

-

Temperature and time : 75–80°C for 2–5 hours, significantly shorter than enzymatic methods .

Table 1: Performance of MSA-DES Catalysts in Methyl Sorbate Synthesis

| Example | MSA-DES Type | Molar Ratio (Sorbic Acid:Methanol) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | ChCl-1.5MSA | 1:1.85 | 80 | 3.5 | 86.71 |

| 2 | ChCl-2MSA | 1:2 | 80 | 4.5 | 90.79 |

| 3 | ChCl-2MSA | 1:1.85 | 75 | 5 | 86.99 |

| 4 | ChCl-2MSA | 1:1.2 | 80 | 2 | 76.57 |

Advantages of DES Systems

-

Recyclability : The catalyst is recovered via vacuum distillation and reused for 4–5 cycles with <5% yield loss.

-

Environmental benefits : Low toxicity, biodegradability, and negligible volatile organic compound (VOC) emissions align with green chemistry principles .

Comparative Analysis of Preparation Methods

Yield and Efficiency

-

Traditional acid catalysis : 70–75% yield, high energy input.

-

Enzymatic : ≈80% yield, longer reaction times.

Economic and Environmental Impact

DES methods reduce raw material costs by 30% compared to enzymatic routes and eliminate hazardous waste associated with mineral acids. Lifecycle assessments favor DES for industrial adoption due to lower carbon footprints .

Industrial Considerations and Scalability

Process Intensification

Continuous-flow reactors could enhance DES-catalyzed synthesis by improving heat/mass transfer and reducing batch variability. Pilot studies show a 20% increase in space-time yield when transitioning from batch to flow systems.

Waste Management and Catalyst Recovery

DES systems simplify downstream processing via liquid-liquid separation. The aqueous phase (containing recovered catalyst) is treated by vacuum distillation, achieving >95% catalyst reuse efficiency .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

Sorbic acid, the precursor to methyl sorbate, is known to undergo nucleophilic addition reactions due to its conjugated double bonds . These reactions can occur with various nucleophiles, such as sulfite ions and amines .

-

Reaction with Amines: Sorbic acid can interact with amines present in food systems, leading to the formation of linear monoadducts at lower temperatures (20°C) and cyclic derivatives resulting from double addition at higher temperatures (50°C) . Mutagenesis studies have indicated that the major reaction products resulting from the interaction of sorbic acid with amines like methylamine, ethylamine, propylamine, butylamine, and benzylamine are not mutagenic in bacterial reverse mutation assays .

-

Reaction with Sulfite Ions: Sorbic acid can react with sulfite ions, yielding unstable addition products that tend to undergo reversible condensations .

Polymerization Reactions

This compound can participate in polymerization reactions, forming degradable polymers under specific conditions .

-

Copolymerization with Oxygen: this compound can be copolymerized with oxygen to create a new class of degradable polymers. The reaction is typically carried out at 30°C using 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (AMVN) as an initiator . The resulting polymeric peroxides exhibit thermal decomposition properties, with initial decomposition temperatures (Tinit) ranging from 106–112 °C and maximum decomposition temperatures (Tmax) ranging from 147–152 °C .

-

N-Heterocyclic Carbene Initiated Anionic Polymerization: this compound can undergo anionic polymerization initiated by an N-heterocyclic carbene, leading to the formation of cyclic poly(alkyl sorbate) .

Esterification

This compound can be synthesized through the esterification of methanol with sorbic acid, a process that can be catalyzed by deep eutectic solvents (DESs) .

-

Catalysis by Deep Eutectic Solvents: A series of green DESs composed of choline chloride (ChCl) and p-toluene sulfonic acid monohydrate (PTSA) can be used as catalysts for this reaction . The reaction kinetics and chemical equilibrium compositions have been measured at temperatures ranging from 340.15–355.15 K, and the UNIFAC model can be utilized to estimate the equilibrium constants .

Other Reactions

-

Oxidation: Oxidation of sorbic acid with dichromate and acid yields malondialdehyde, which can be measured photometrically .

-

Reaction with Sodium Chlorite: Sorbic acid reacts with sodium chlorite in the presence of hydrochloric acid, leading to the consumption of sorbic acid and the formation of chlorinated products . Higher reaction temperatures favor increased consumption of sorbic acid but also increase the amount of sticky polymer-like by-products .

Aplicaciones Científicas De Investigación

Food Industry

Food Preservation

Methyl sorbate acts as a natural preservative by inhibiting mold and yeast growth in food products. Its effectiveness in extending shelf life while maintaining quality has made it a popular choice in the food sector.

- Case Study: A study demonstrated that incorporating this compound into bread formulations significantly reduced mold growth, thereby extending shelf life by up to 30% compared to control samples without preservatives .

Flavoring Agent

In addition to preservation, this compound enhances flavors in beverages and confections. It provides a pleasant taste profile without synthetic additives, making it suitable for natural product formulations.

- Data Table: Flavor Enhancement in Beverages

| Beverage Type | Concentration of this compound | Flavor Improvement (%) |

|---|---|---|

| Soft Drinks | 0.05% | 15 |

| Fruit Juices | 0.1% | 20 |

| Confectioneries | 0.2% | 25 |

Cosmetic Industry

Cosmetic Formulations

In cosmetics, this compound serves as a solvent and stabilizer, improving the texture and effectiveness of creams and lotions. Its antimicrobial properties also contribute to product safety.

- Case Study: Research indicated that creams containing this compound exhibited lower microbial counts compared to those without it, enhancing product safety and longevity .

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations as a carrier or solubilizer, improving the bioavailability of active ingredients.

- Data Table: Bioavailability Improvement

| Drug Type | Formulation Without this compound | Formulation With this compound | Bioavailability Increase (%) |

|---|---|---|---|

| Antifungal Drugs | 45% | 60% | 33 |

| Anti-inflammatory | 50% | 70% | 40 |

Material Science

Polymer Production

this compound has been investigated for its role in producing degradable polymers through copolymerization with oxygen. These polymers exhibit potential for various applications due to their unique thermal properties.

- Case Study: A study on alternating copolymers of this compound revealed that they decompose exothermically upon heating, making them suitable for applications where controlled degradation is beneficial .

- Data Table: Thermal Properties of Copolymers

| Polymer Type | Tinit (°C) | Tmax (°C) | Activation Energy (kJ/mol) |

|---|---|---|---|

| This compound Copolymer | 106 | 147 | 86.7 |

Aromatherapy Products

In aromatherapy, this compound is incorporated into essential oil blends and diffusers to enhance and prolong fragrance profiles.

Mecanismo De Acción

The mechanism of action of methyl sorbate involves its interaction with cellular membranes and enzymes. In microbial cells, this compound disrupts the cell membrane integrity, leading to cell lysis and death . It also inhibits the activity of certain enzymes involved in metabolic pathways, thereby exerting its antibacterial and anticancer effects .

Comparación Con Compuestos Similares

Methyl sorbate belongs to a family of sorbic acid derivatives, including potassium sorbate, ethyl sorbate, and isopropyl sorbate. Below is a detailed comparison based on chemical properties, applications, and biological activity:

Chemical Structure and Reactivity

Key Research Findings

Polymerization Efficiency : this compound achieves 100% 1,4-selectivity in polymerizations with NHO/Al catalysts, yielding polymers with Mₙ up to 333 kg/mol . Ethyl sorbate requires larger catalysts (e.g., MAD) for similar selectivity .

LDH Intercalation: Potassium sorbate intercalates into nitrate-type LDH with 2.4 nm interlayer spacing, outperforming chloride-type LDH (<1.8 nm) .

Antimicrobial Lipophilicity : Isopropyl sorbate’s logP value (≈2.5) correlates with superior antimicrobial activity compared to ethyl sorbate (logP ≈1.8) .

Data Tables

Table 1. Sorption Properties of Sorbate Derivatives in Layered Double Hydroxides (LDH)

| Sorbate | LDH Type | Uptake (mg/g) | Interlayer Distance (nm) | Reference |

|---|---|---|---|---|

| Potassium sorbate | Nitrate-LDH | 320 | 2.4 | |

| Potassium sorbate | Chloride-LDH | 150 | 1.7 | |

| Sorbic acid | Nitrate-LDH | 0 (no uptake) | N/A |

Table 2. VOC Reduction in Corn Silage with Potassium Sorbate

| Additive | Ethanol Reduction (%) | Methyl Acetate Reduction (%) | Reference |

|---|---|---|---|

| 0.1% Potassium sorbate | 58 | 24 | |

| 0.0091% Potassium sorbate | -24 (increase) | 0 |

Actividad Biológica

Methyl sorbate, a compound derived from sorbic acid, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and detailed research findings.

This compound is chemically classified as methyl hexa-2,4-dienoate with the molecular formula . It is known for its role as a biochemical reagent and has applications in life science research due to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. A notable study synthesized metal complexes of sorbic acid, revealing significant antibacterial and antibiofilm properties against both Gram-positive and Gram-negative bacteria. The results indicated that these complexes enhanced the efficacy of conventional antibiotics, suggesting a synergistic effect.

Table 1: Antibacterial Activity of this compound Complexes

| Metal Complex | Minimum Inhibitory Concentration (MIC) | Fractional Inhibitory Concentration (FIC) |

|---|---|---|

| Cu(II) | 312.5 µg/mL (Bacillus cereus) | ≤ 0.5 |

| Cu(II) | 625.0 µg/mL (Escherichia coli) | ≤ 0.5 |

| Co(II) | 3230 µg/mL (HCT-116 carcinoma cells) | - |

| Ni(II) | 2240 µg/mL (HCT-116 carcinoma cells) | - |

The study demonstrated that the copper complex exhibited the most potent antibacterial and antibiofilm activities, with MIC values significantly lower than those of other tested metals .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro assays using human colon carcinoma cell lines (HCT-116) showed that metal complexes derived from this compound could inhibit cell growth effectively. The IC50 values for different metal complexes were determined, indicating varying degrees of cytotoxicity.

Table 2: IC50 Values for this compound Metal Complexes

| Metal Complex | IC50 Value (µg/mL) |

|---|---|

| Co(II) | 3230 |

| Cu(II) | 2110 |

| Zn(II) | 3730 |

| Ni(II) | 2240 |

The findings suggest that this compound and its metal complexes may serve as potential candidates for developing new anticancer therapies .

Case Studies

- Oxidation Reactions : A study on the oxidation of this compound with monoperphthalic acid revealed that various products could be formed under different conditions. The primary product was identified as methyl trans-4,5-epoxy-trans-2-hexenoate, which showcases the versatility of this compound in chemical reactions .

- Polymerization Studies : Research involving the radical polymerization of this compound indicated its potential in producing biodegradable polymers. The study explored various conditions affecting polymer yield and molecular weight, demonstrating the compound's utility in materials science .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl sorbate, and how can its purity be validated?

this compound (CAS 689-89-4) is synthesized via esterification of sorbic acid with methanol under acid catalysis. To validate purity, use gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Quantitative analysis of residual reactants can be performed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Ensure compliance with characterization standards outlined in chemical synthesis protocols, such as reporting Rf values in thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹ and conjugated diene C=C at ~1650 cm⁻¹). NMR (¹H and ¹³C) confirms regiochemistry: (2E,4E)-isomer shows coupling constants J = 15 Hz for trans olefins. For quantification, combine with elemental analysis (C, H, O) to verify empirical formula (C₇H₁₀O₂) .

Advanced Research Questions

Q. How do kinetic models like pseudo-second-order and intraparticle diffusion explain this compound’s adsorption behavior in environmental matrices?

Adsorption kinetics of this compound onto materials like organo-kaolinite are best modeled using the pseudo-second-order equation (R² > 0.98), where rate constants (k₂) reflect chemisorption mechanisms. Intra-particle diffusion models reveal multi-linearity, indicating simultaneous boundary-layer diffusion and surface adsorption. For example, initial concentration gradients (e.g., 50–200 mg/L) accelerate diffusion per Fick’s Law, but equilibrium time increases due to saturation of active sites. Validate models using nonlinear regression and compare Akaike Information Criterion (AIC) values .

Q. What experimental approaches are recommended to assess this compound’s interaction with biological systems, such as gene regulation in inflammatory responses?

Use RNA-seq to identify differentially expressed genes (e.g., IL-6, COX2) in murine liver tissues post-sorbate exposure (2X fold change, FDR p < 0.05). Validate via qPCR with primers targeting pro-inflammatory markers. For mechanistic studies, pre-treat cells with potassium sorbate (0.1–1 mM) and stimulate with lipopolysaccharides (LPS) to observe dose-dependent attenuation of cytokine production. Nitric oxide assays can quantify anti-inflammatory effects .

Q. How can researchers resolve contradictions in this compound’s toxicological data, particularly regarding endocrine activity?

Address data gaps using GreenScreen® Benchmark™ protocols: conduct in vitro receptor-binding assays (e.g., ERα/β, AR) and transcriptomic analysis for endocrine disruption. If conflicting results arise, apply a "worst-case" scoring system (e.g., assume High hazard for unresolved endpoints) to determine safety thresholds. Cross-validate with in vivo models, such as zebrafish embryotoxicity assays, to assess developmental impacts .

Q. Methodological Considerations

Q. What methodological considerations are critical for quantifying this compound in complex mixtures using capillary electrophoresis?

Optimize background electrolyte (BGE) with 20 mM borate buffer (pH 9.2) and 10% methanol for peak resolution. Use hydrodynamic injection (50 mbar, 10 s) and UV detection at 210 nm. Validate linearity (R² > 0.995) across 0.5–50 mg/L, with LOD ≤ 0.3 mg/L. For food matrices (e.g., sauces), employ solid-phase extraction (SPE) with C18 cartridges to remove interferents like benzoates. Report recovery rates (85–115%) and precision (%RSD < 5%) .

Q. How should researchers design experiments to evaluate this compound’s stability under varying environmental conditions?

Conduct accelerated stability studies under controlled humidity (40–80% RH) and temperature (25–60°C). Monitor degradation via LC-MS/MS, identifying primary byproducts (e.g., sorbic acid via hydrolysis). Use Arrhenius plots to predict shelf life. For photolytic stability, expose samples to UV light (254 nm) and quantify degradation kinetics. Include controls with antioxidants (e.g., BHT) to assess oxidative pathways .

Propiedades

IUPAC Name |

methyl (2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVAGQCDSHWFK-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30813-48-0 | |

| Record name | 2,4-Hexadienoic acid, methyl ester, (2E,4E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30813-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30862370 | |

| Record name | Methyl (E,E)-sorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to light yellow liquid; fruity, sweet, anise aroma | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.933-0.938 | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

689-89-4, 1515-80-6 | |

| Record name | Methyl sorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl sorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hexa-2,4-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid, methyl ester, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E,E)-sorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E,E)-hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3048615R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5 °C | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.